tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate
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Overview
Description
tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further linked to a 5-aminopyridin-2-yl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-aminopyridin-2-ol with 3-bromopropylamine to form 3-((5-aminopyridin-2-yl)oxy)propylamine.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the substituents introduced.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Hydrolysis: The corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting pyridine-containing scaffolds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: Potential use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-aminopyridin-2-yl)carbamate
- tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Uniqueness
tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate is unique due to the presence of the propyl ether linkage, which can influence its reactivity and interaction with biological targets compared to other similar compounds that may lack this feature.
Properties
IUPAC Name |
tert-butyl N-[3-(5-aminopyridin-2-yl)oxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)15-7-4-8-18-11-6-5-10(14)9-16-11/h5-6,9H,4,7-8,14H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBBWWBPMOKYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=NC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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